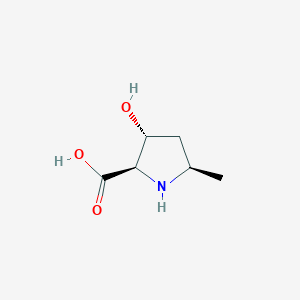
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine or L-2-amino-4-hydroxybutyric acid, is an amino acid that is commonly found in the biosynthesis of various compounds in living organisms. It is a non-proteinogenic amino acid and is rarely found in proteins.
Mecanismo De Acción
The exact mechanism of action of (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor for the biosynthesis of various compounds, including threonine, methionine, and isoleucine. It may also have a role in regulating the biosynthesis of other amino acids and proteins.
Efectos Bioquímicos Y Fisiológicos
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been found to have antitumor properties, inhibiting the growth of cancer cells. In addition, it has been shown to have neuroprotective properties, protecting neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid in lab experiments include its low toxicity and high solubility in water. However, its low stability and susceptibility to degradation may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid. These include exploring its potential as a therapeutic agent for various diseases, investigating its role in regulating the biosynthesis of other amino acids and proteins, and developing new methods for its synthesis and purification.
In conclusion, (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that has been extensively studied for its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and the advancement of various fields of research.
Métodos De Síntesis
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the conversion of starting materials into the desired product through chemical reactions. Microbial fermentation, on the other hand, involves the use of microorganisms to produce the desired product through metabolic pathways. In both methods, the purity and yield of the product are important factors to consider.
Aplicaciones Científicas De Investigación
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antitumor, and neuroprotective properties. It has also been used in the synthesis of various pharmaceuticals and biologically active compounds.
Propiedades
Número CAS |
114717-08-7 |
|---|---|
Nombre del producto |
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2R,3R,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
Clave InChI |
RVIGBNHLNBRMFX-UOWFLXDJSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]([C@@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
SMILES canónico |
CC1CC(C(N1)C(=O)O)O |
Sinónimos |
D-Proline, 3-hydroxy-5-methyl-, (3R,5R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



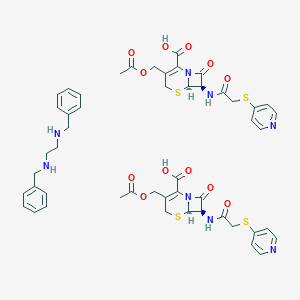
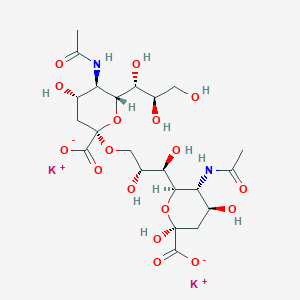
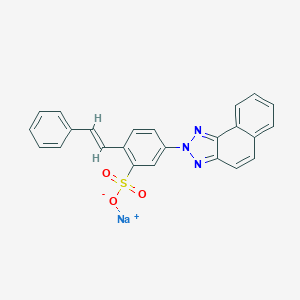
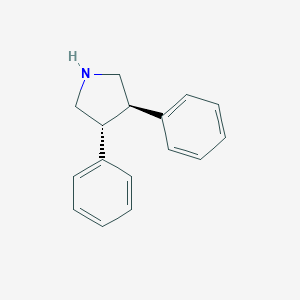
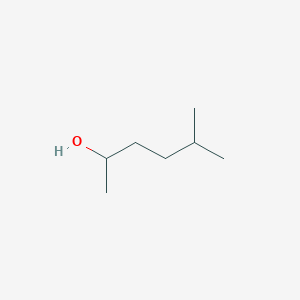
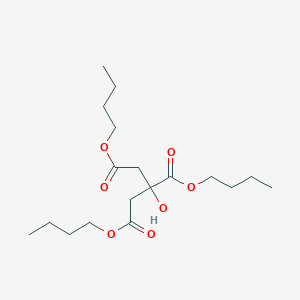
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
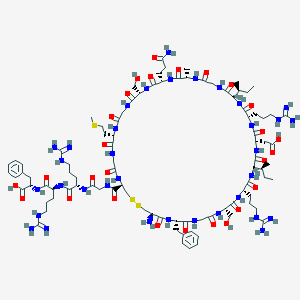
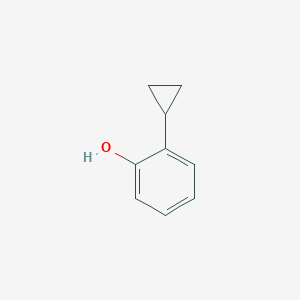
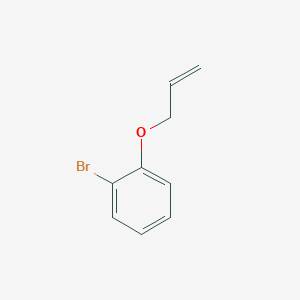
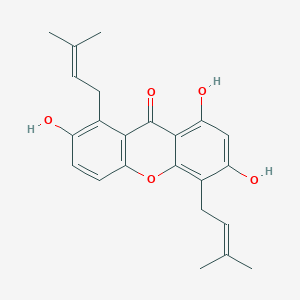
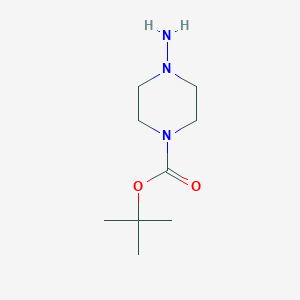
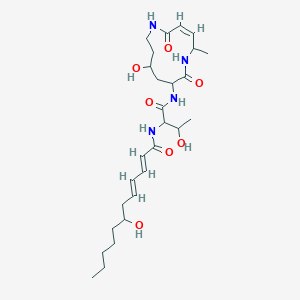
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)